3-[4-(difluoromethyl)-6-oxo-2-propyl-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. This compound is characterized by its unique structure, which includes a difluoromethyl substituent and a pyrazolo[3,4-b]pyridine core. The compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of research.
The compound can be identified by its chemical structure and the following identifiers:
It is classified as an organic compound with potential applications in medicinal chemistry, particularly in drug discovery and development due to its unique structural features.
The synthesis of 3-[4-(difluoromethyl)-6-oxo-2-propyl-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid typically involves multi-step organic reactions. A common synthetic route begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the difluoromethyl and propanoic acid moieties.
The molecular structure of 3-[4-(difluoromethyl)-6-oxo-2-propyl-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid features:
The molecular formula for this compound is . Its molecular weight is approximately 288.25 g/mol.
The compound can participate in various chemical reactions:
The mechanism of action for 3-[4-(difluoromethyl)-6-oxo-2-propyl-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid involves its interaction with specific molecular targets such as enzymes and receptors. The unique structure allows it to bind effectively to these targets, potentially modulating their activity and influencing biological pathways.
Ongoing research aims to elucidate the precise pathways involved in these interactions to optimize its therapeutic potential.
The physical properties of 3-[4-(difluoromethyl)-6-oxo-2-propyl-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid include:
The compound has several potential applications in scientific research:
Research continues into optimizing its synthesis and exploring additional applications across different scientific fields.
The pyrazolo[3,4-b]pyridine ring system represents a privileged heterocyclic scaffold in modern drug discovery due to its versatile bioisosteric properties and capacity for structural diversification. This fused bicyclic core combines pyrazole and pyridine rings, creating a planar electron-deficient system that facilitates specific interactions with biological targets. In the case of 3-[4-(difluoromethyl)-6-oxo-2-propyl-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid (CAS 1018126-85-6), the core structure enables precise orientation of the difluoromethyl, propyl, and propanoic acid substituents in three-dimensional space, optimizing target binding [1] [2]. Molecular metrics reveal a topological polar surface area (TPSA) of 77.12 Ų and moderate lipophilicity (LogP ≈ 2.0), indicating favorable membrane permeability and solubility balance for bioactive molecules [1] [5]. The nitrogen-rich core (three nitrogen atoms) provides multiple hydrogen-bonding sites, with five hydrogen bond acceptors and one donor, enabling strong interactions with enzymes and receptors commonly targeted in metabolic disease and inflammation pathways [2].
Table 1: Key Molecular Properties of Pyrazolo[3,4-b]pyridine Derivatives
Property | 3-[4-(difluoromethyl)-6-oxo-2-propyl-7H-pyrazolopyridin-7-yl]propanoic acid | Typical Pyrazolo[3,4-b]pyridine Range |
---|---|---|
Molecular Formula | C₁₃H₁₅F₂N₃O₃ | C₁₁–C₁₅ heterocycles |
Molecular Weight | 299.27 g/mol | 250–350 g/mol |
Hydrogen Bond Acceptors | 5 | 4–6 |
Hydrogen Bond Donors | 1 | 1–2 |
Topological Polar Surface Area | 77.12 Ų | 70–90 Ų |
Rotatable Bonds | 6 | 4–8 |
The strategic incorporation of difluoromethyl and propyl groups at the C4 and N2 positions of the pyrazolo[3,4-b]pyridine scaffold represents a sophisticated approach to optimizing ligand-target interactions. The difluoromethyl (-CHF₂) group serves as a bioisostere for carbonyl, hydroxymethyl, and methyl groups while imparting enhanced metabolic stability and membrane permeability. This fluorine-driven electronic modulation increases the compound's resistance to oxidative degradation compared to non-fluorinated analogs, as the strong carbon-fluorine bonds reduce susceptibility to cytochrome P450-mediated metabolism [1] [6]. Concurrently, the N2- propyl chain (CCC-) balances lipophilicity and conformational flexibility. With a LogP value of 2.02 [1], this substituent contributes to optimal hydrophobic interactions within enzyme binding pockets without excessive lipid accumulation.
Comparative studies of structural analogs reveal how subtle substituent variations dramatically alter physicochemical profiles:
Table 2: Impact of Substituent Variations on Pyrazolo[3,4-b]pyridine Derivatives
Compound | C4 Substituent | N2 Substituent | C3 Substituent | Molecular Weight | LogP |
---|---|---|---|---|---|
3-[4-(difluoromethyl)-6-oxo-2-propyl-7H-pyrazolopyridin-7-yl]propanoic acid | CHF₂ | Propyl | H | 299.27 | 2.02 |
3-[4-(difluoromethyl)-2-ethyl-3-methyl-6-oxo-7H-pyrazolopyridin-7-yl]propanoic acid | CHF₂ | Ethyl | Methyl | 299.27 | >2.02* |
3-[4-(difluoromethyl)-3-methyl-6-oxo-2-propyl-7H-pyrazolopyridin-7-yl]propanoic acid | CHF₂ | Propyl | Methyl | 313.30 | 2.33 |
3-(2,4-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid | Methyl | Methyl | H | 219.24 | <2.02* |
*Exact values not reported in search results; inferred from structural comparisons
The 6-oxo-2,6-dihydro-7H-pyridinone system constitutes a critical pharmacophoric element that enables dual hydrogen-bonding interactions with biological targets. This tautomeric system exists predominantly as the 7H-keto tautomer rather than the 5H-enol form, confirmed by characteristic carbonyl stretching vibrations at approximately 1700 cm⁻¹ in IR spectroscopy [2] [8]. The electron distribution creates a pseudo-aromatic system where the lactam carbonyl serves as a strong hydrogen bond acceptor while the N-H group (position 6) functions as a hydrogen bond donor. This bidirectional hydrogen-bonding capability enhances target engagement with proteases, kinases, and receptors where bidentate interactions are critical for inhibitory activity [1].
Synthetic access to this scaffold typically employs multi-step strategies beginning with:
The propanoic acid side chain (CCC(=O)O) attached to N7 enhances water solubility through ionization at physiological pH while providing a structural handle for further derivatization into amides or esters. This carboxylic acid functionality appears in the canonical SMILES representation as "CCC(=O)O" [2], with the InChIKey GMOABHGCVLWAKK-UHFFFAOYSA-N confirming absolute structure identity across chemical databases [1] [2]. The synthetic route enables modifications at every position while maintaining the critical 6-oxo pharmacophore, making this scaffold highly adaptable for structure-activity relationship studies in lead optimization campaigns.
Table 3: Synthetic Approaches to 6-Oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridines
Synthetic Stage | Key Reagents/Conditions | Functionality Installed | Yield Range |
---|---|---|---|
Pyrazole ring formation | Hydrazine + β-ketoester | N1-N2-C3-C4 pyrazole core | 60-75% |
Pyridinone annulation | Ethyl acetoacetate, acid catalyst | 6-Oxo group, C5-C6 bond formation | 45-65% |
N2-Alkylation | Alkyl halide, K₂CO₃, DMF | Propyl/ethyl chain at N2 | 80-90% |
C4-Difluoromethylation | ClF₂CCO₂Et, CuI, DMF | CHF₂ group | 50-70% |
N7-Alkylation & hydrolysis | Ethyl acrylate followed by NaOH/EtOH/H₂O | Propanoic acid side chain | 65-85% |
*Note: Yield ranges are representative estimates based on analogous transformations
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: